molecular formula C23H18O4 B5909823 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one

8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one

Cat. No.: B5909823
M. Wt: 358.4 g/mol
InChI Key: LGBFCEWGUNMXLD-VMPITWQZSA-N
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Description

8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a phenylprop-2-en-1-yl ether linkage, and a benzo[c]chromen-6-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzo[c]chromen-6-one core using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenylprop-2-en-1-yl ether linkage: This step involves the reaction of the methoxy-substituted benzo[c]chromen-6-one with a phenylprop-2-en-1-yl halide (e.g., phenylprop-2-en-1-yl bromide) under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylprop-2-en-1-yl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with receptors: Binding to receptors on the cell surface or within the cell to modulate their activity.

Comparison with Similar Compounds

8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

    This compound: A closely related compound with similar structural features.

    3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one: A derivative with a hydroxyl group instead of the phenylprop-2-en-1-yl ether linkage.

    6H-benzo[c]chromen-6-one derivatives: A class of compounds with varying substituents on the benzo[c]chromen-6-one core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-methoxy-3-[(E)-3-phenylprop-2-enoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-25-17-9-11-19-20-12-10-18(15-22(20)27-23(24)21(19)14-17)26-13-5-8-16-6-3-2-4-7-16/h2-12,14-15H,13H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBFCEWGUNMXLD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC=CC4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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